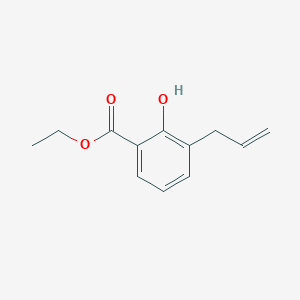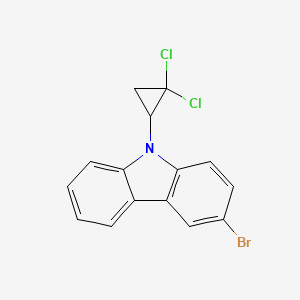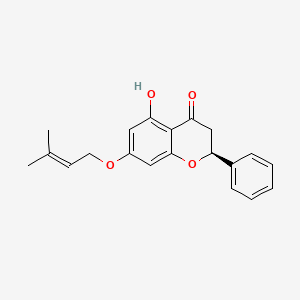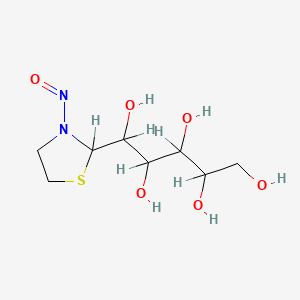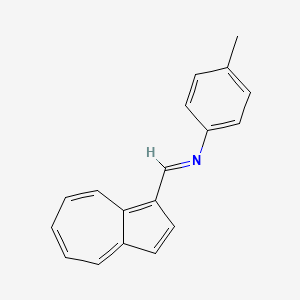
Benzenamine, N-(1-azulenylmethylene)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(1-azulenylmethylene)-4-methyl- is a compound that features a unique structure combining a benzenamine moiety with an azulenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-azulenylmethylene)-4-methyl- typically involves the condensation of 4-methylbenzenamine with 1-azulenecarbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(1-azulenylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azulenyl ketones or quinones.
Reduction: Reduction reactions can convert the azulenylmethylene group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenamine and azulenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenyl ketones, while reduction can produce more saturated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(1-azulenylmethylene)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s chromophoric properties make it useful in the development of dyes and pigments.
Wirkmechanismus
The mechanism by which Benzenamine, N-(1-azulenylmethylene)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulenylmethylene group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N-(1-azulenylmethylene)-: Lacks the methyl group on the benzenamine moiety.
Azulen-1-yl diazenes: Compounds with an azo group between the azulenyl and benzenamine moieties.
1-Vinylazulenes: Compounds with a vinyl group at the 1-position of the azulene ring.
Uniqueness
Benzenamine, N-(1-azulenylmethylene)-4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules .
Eigenschaften
CAS-Nummer |
93728-74-6 |
|---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
1-azulen-1-yl-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H15N/c1-14-7-11-17(12-8-14)19-13-16-10-9-15-5-3-2-4-6-18(15)16/h2-13H,1H3 |
InChI-Schlüssel |
ZCKHPUFSNYKKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)

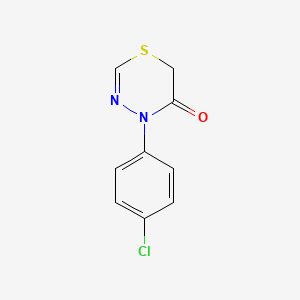
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
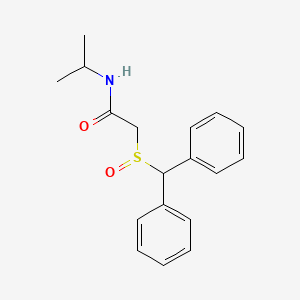

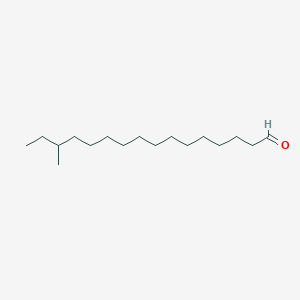
![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
